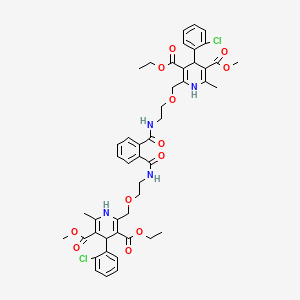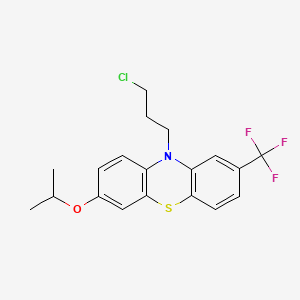
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they serve as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a phenothiazine derivative is reacted with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the phenothiazine core. This can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloropropyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
科学的研究の応用
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties
作用機序
The mechanism of action of 10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets. The compound is known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: Contains a trifluoromethyl group and is used as an antipsychotic agent.
Promethazine: Used primarily as an antiemetic and antihistamine.
Uniqueness
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine is unique due to the combination of its functional groups, which confer distinct chemical and pharmacological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development.
特性
分子式 |
C19H19ClF3NOS |
|---|---|
分子量 |
401.9 g/mol |
IUPAC名 |
10-(3-chloropropyl)-7-propan-2-yloxy-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C19H19ClF3NOS/c1-12(2)25-14-5-6-15-18(11-14)26-17-7-4-13(19(21,22)23)10-16(17)24(15)9-3-8-20/h4-7,10-12H,3,8-9H2,1-2H3 |
InChIキー |
PLFCCPXTHGOXFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
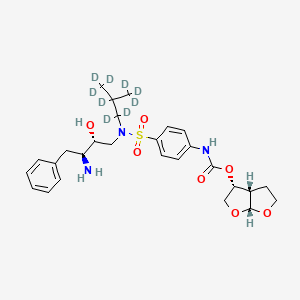
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

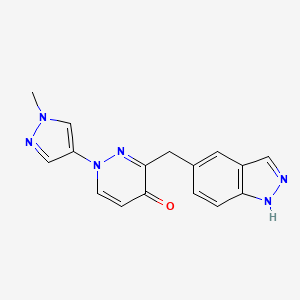
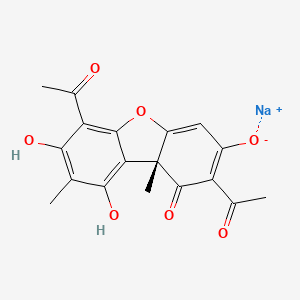
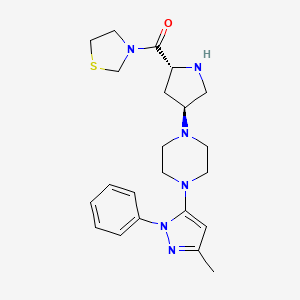
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)


